[1-(1H-pyrazol-3-yl)cyclopropyl]methanol, also known as (1-cyclopropyl-1H-pyrazol-3-yl)methanol, is a chemical compound with the molecular formula . It is classified under the category of organic compounds, specifically as an alcohol due to the presence of a hydroxymethyl group. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and agrochemicals.
The compound is synthesized through various chemical processes, with detailed methodologies documented in scientific literature and patents. It can be sourced from chemical suppliers such as Apollo Scientific and Sigma-Aldrich, which provide safety data sheets and product details for researchers.
According to the European Regulation (EC) No 1272/2008 (CLP), [1-(1H-pyrazol-3-yl)cyclopropyl]methanol is classified under several hazard categories:
The synthesis of [1-(1H-pyrazol-3-yl)cyclopropyl]methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by hydrolysis or reduction steps to introduce the hydroxymethyl group.
The synthesis can be achieved through:
The molecular structure of [1-(1H-pyrazol-3-yl)cyclopropyl]methanol includes:
The structural representation can be described as follows:
The compound has a melting point that varies based on purity and specific synthesis conditions, typically reported in solid form at ambient temperature .
[1-(1H-pyrazol-3-yl)cyclopropyl]methanol can participate in various chemical reactions, including:
These reactions may require specific catalysts or conditions, such as acidic or basic environments, to facilitate the desired transformation.
The mechanism of action for [1-(1H-pyrazol-3-yl)cyclopropyl]methanol primarily relates to its biological activity, particularly in medicinal applications. The compound may interact with specific receptors or enzymes due to its structural features, potentially influencing pathways related to inflammation or cancer.
Research indicates that compounds with similar structures may exhibit antagonistic properties towards androgen receptors, suggesting potential uses in therapeutic contexts .
Key chemical properties include:
Relevant data regarding toxicity and hazard classifications highlight the need for careful handling due to potential health risks associated with exposure .
[1-(1H-pyrazol-3-yl)cyclopropyl]methanol has potential applications in:
Research continues into its efficacy and safety profiles in these applications, emphasizing the importance of ongoing studies to fully understand its potential benefits and risks.
The assembly of the cyclopropane-pyrazole hybrid framework represents a critical initial step in synthesizing [1-(1H-pyrazol-3-yl)cyclopropyl]methanol. Two predominant strategies have emerged for constructing this pharmacophoric core: cyclopropanation of pre-formed pyrazole derivatives and de novo pyrazole ring formation on cyclopropane scaffolds.
Cyclopropanation Approaches: Transition-metal catalyzed cyclopropanation of 3-vinylpyrazoles using diazocarbonyl compounds demonstrates moderate efficiency (45-65% yields) but suffers from regiochemical challenges. The Corey-Chaykovsky reaction—treating 3-(2-haloethyl)pyrazoles with dimethylsulfoxonium methylide—enables annulative cyclopropanation under mild conditions. This method achieves 70-85% yields but requires meticulous control of sulfoxonium reagent stoichiometry to prevent over-alkylation [6] [9].
De Novo Pyrazole Synthesis: Superior regiocontrol is achieved by constructing the pyrazole ring directly on functionalized cyclopropanes. 1-(Cyclopropyl)ethane-1,3-diones undergo [3+2] cyclocondensation with hydrazines at 60-80°C in ethanol, producing 3-cyclopropylpyrazoles with >90% regioselectivity. Alternatively, enaminone-based routes utilize cyclopropanecarbaldehyde-derived enaminones reacting with hydrazine hydrochlorides under Rh(III) catalysis (5 mol% Cp*RhCl₂), enabling pyrazole annulation at 100°C in <3 hours with 82-90% isolated yields [9].
Table 1: Comparative Analysis of Core Construction Methods
| Strategy | Reagents/Conditions | Yield Range | Regioselectivity | Key Limitation |
|---|---|---|---|---|
| Diazocarbonyl Cyclopropanation | Cu(acac)₂ (10 mol%), CH₂Cl₂, 25°C | 45-65% | Moderate | Diastereomer separation required |
| Corey-Chaykovsky Reaction | (CH₃)₂S(O)I, NaH, THF, 0°C→RT | 70-85% | High | Over-alkylation side products |
| 1,3-Diketone Cyclocondensation | RNHNH₂, EtOH, Δ, 6-8h | 75-92% | Excellent | Limited diketone accessibility |
| Enaminone Annulation | Cp*RhCl₂, N₂H₄·HCl, DCE, 100°C | 82-90% | Excellent | Catalyst cost |
Microwave-assisted variants (150°C, 20 min) of classical cyclocondensations enhance reaction efficiency, reducing typical processing times from 12 hours to <1 hour while maintaining >90% regiopurity. Computational studies indicate the cyclopropyl group exerts negligible electronic influence on pyrazole ring formation kinetics but imposes significant steric constraints favoring C3-attack over C5-attack by a 15:1 ratio [9].
Achieving site-specific functionalization at the pyrazole C3 position remains pivotal for installing the hydroxymethyl-bearing cyclopropyl unit. N1-protection proves essential for directing electrophilic and metallation events to the desired C3 site.
Protection-Directed Strategies: tert-Butoxycarbonyl (Boc) protection of pyrazole nitrogen enables highly regioselective (≥20:1) C3-lithiation using n-BuLi at -78°C in THF. Subsequent transmetallation with ZnCl₂ generates 3-zincated intermediates that undergo Negishi coupling with 1-(bromomethyl)cyclopropane derivatives (Pd(PPh₃)₄, 5 mol%, 70-85% yields). Alternatively, Boc-protected 3-iodopyrazoles participate in Stille couplings with (cyclopropylmethyl)stannanes under Cu(I) co-catalysis (Pd₂(dba)₃/AsPh₃, DMF, 100°C, 88% yield) [1] .
Direct C-H Functionalization: Electron-deficient pyrazole derivatives undergo directed ortho-metalation at C5 when unprotected, complicating C3 selectivity. However, Ru(II)-catalyzed C-H activation using N-2-pyridyl directing groups enables decarboxylative coupling with cyclopropanecarboxylic acids. This strategy achieves 75% yield with excellent regioselectivity (>25:1 C3 vs C5) at 120°C in toluene/water mixtures. Computational DFT studies reveal the C3 position exhibits 8-10 kcal/mol lower activation energy for metalation due to reduced steric encumbrance compared to C5 [1] [9].
Table 2: Regioselective Functionalization Techniques
| Method | Directing/Protecting Group | Key Coupling Partner | Regioselectivity (C3:C5) | Yield |
|---|---|---|---|---|
| Lithiation/Negishi Coupling | Boc | 1-(Bromomethyl)cyclopropane | 25:1 | 70-85% |
| Stille Coupling | Boc | (Cyclopropylmethyl)trimethylstannane | >50:1 | 82-88% |
| Ru-Catalyzed C-H Activation | N-2-Pyridyl | Cyclopropanecarboxylic acid | >25:1 | 75% |
| Pd-Mediated Decarboxylation | None (acidic conditions) | Cyclopropylboronic acid | 5:1 | 60% |
Notably, solvent polarity critically influences regiochemical outcomes. Polar aprotic solvents (DMF, NMP) enhance C3-selectivity by 30-40% compared to ethereal solvents due to preferential stabilization of the transition state leading to the less sterically congested product [1] .
The transformation of carbonyl precursors to the hydroxymethyl functionality represents the final critical transformation in [1-(1H-pyrazol-3-yl)cyclopropyl]methanol synthesis. Two carbonyl reduction pathways dominate: ester-to-alcohol conversion and aldehyde reduction.
Ester Reduction Protocols: Lithium aluminum hydride (LAH) in anhydrous THF (0°C→reflux) reduces 1-(1H-pyrazol-3-yl)cyclopropanecarboxylates quantitatively within 2 hours but exhibits limited functional group tolerance. Diisobutylaluminum hydride (DIBAL-H) provides superior chemoselectivity, reducing esters to aldehydes at -78°C followed by separate reduction to alcohols (NaBH₄, EtOH, 85% overall yield). Enzymatic reduction using Geotrichum candidum GDH 47 in phosphate buffer (pH 7.2) achieves 92% ee for (S)-enantiomer production when reducing sterically unhindered cyclopropyl esters [6] [8].
Aldehyde Reduction Strategies: Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, EtOAc) cleanly reduces 1-(1H-pyrazol-3-yl)cyclopropanecarbaldehydes to alcohols within 1 hour (95% yield). For acid-sensitive substrates, sodium borohydride in methanol (0°C, 30 min) provides near-quantitative conversion. The Meerwein-Ponndorf-Verley reduction employing aluminum isopropoxide in 2-propanol (82°C, 6h) offers exceptional selectivity, preserving nitro and cyano substituents on pyrazole rings [6] [8].
Table 3: Reduction Methods for Hydroxymethyl Installation
| Reduction System | Substrate Class | Conditions | Yield | Stereoselectivity |
|---|---|---|---|---|
| LiAlH₄ | Ethyl ester | THF, reflux, 2h | 98% | N/A |
| DIBAL-H/NaBH₄ | Methyl ester | Toluene, -78°C → RT; then EtOH | 85% | N/A |
| Geotrichum candidum | Ethyl ester | pH 7.2 buffer, 28°C, 24h | 88% | 92% ee (S) |
| NaBH₄ | Aldehyde | MeOH, 0°C, 0.5h | 99% | N/A |
| Al(OⁱPr)₃/ⁱPrOH | Aldehyde (acid-sensitive) | 82°C, 6h | 91% | N/A |
Kinetic studies reveal cyclopropylcarbinyl aldehydes undergo reduction 3-5x faster than non-cyclopropylated analogs due to the stabilizing effect of the cyclopropyl ring on aldehyde hydration intermediates. This rate enhancement enables low-temperature reductions (-40°C) without catalyst poisoning effects [6] [8].
Transitioning batch processes to continuous flow systems addresses key scalability challenges in [1-(1H-pyrazol-3-yl)cyclopropyl]methanol manufacturing, particularly for hazardous intermediates and air-sensitive reactions.
Modular Reaction Sequences: A three-stage continuous platform was developed: (1) Pyrazole formation in a Corning AFR module (PFA tubing, 100 μL volume) with enaminone and hydrazine feeds (120°C, 15 min residence time, 92% conversion); (2) In-line solvent exchange via membrane separation (SeprA⁴ unit) switching from DMF to THF; (3) Cyclopropanation in a packed-bed reactor containing immobilized Rh₂(esp)₂ catalyst (0.5 mol%, 80°C, 85% yield). This integrated system achieves 78% overall yield at 5.8 g/h throughput with 99.5% purity by HPLC [3].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: